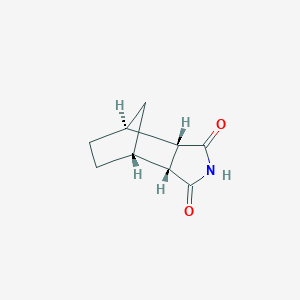

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a fused norbornane-like structure. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol (CAS: 14805-29-9, ). The compound exhibits a rigid, three-dimensional geometry due to the methano bridge spanning positions 4 and 7 of the isoindole ring. This stereochemical arrangement has been confirmed via X-ray crystallography, as demonstrated in a study of its stereoisomer (3aS,4R,7S,7aR), which shares the same core structure but differs in stereochemistry . The compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and specialty polymers. Its purity (≥99%) and commercial availability in bulk quantities make it a versatile building block ().

Properties

IUPAC Name |

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVOBMOBWMOLDJ-UMRXKNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574852 | |

| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28871-95-6 | |

| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norbornan-endo-2,3-dicarbonacid imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization from Nadic Anhydride Derivatives

A foundational route involves the use of cis-5-norbornene-exo-2,3-dicarboxylic anhydride (nadic anhydride) as a starting material. Reaction with primary amines, such as 4-toluidine, under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) yields the corresponding imide intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 278 K produces the title compound with high stereoselectivity.

Key conditions :

Condensation Reactions with Quaternary Ammonium Catalysts

Industrial-scale synthesis often employs phase-transfer catalysis. For example, a condensation reaction between 3-piperazinyl-1,2-benzisothiazole and norbornyl imide derivatives in DMF with tetra(n-butyl)ammonium hydrogensulfate and potassium carbonate achieves high conversion rates. Refluxing for 5 hours facilitates the formation of the bicyclic core.

| Reaction Parameter | Value |

|---|---|

| Catalyst | Tetra(n-butyl)ammonium hydrogensulfate |

| Base | Potassium carbonate |

| Solvent | DMF/water (biphasic system) |

| Temperature | Reflux (~373 K) |

| Yield (crude) | Not reported |

Oxidation-Reduction Strategies

Controlled Oxidation with KMnO₄

A modified oxidative pathway involves treating tetrahydro-isoindole-1,3-dione derivatives with potassium permanganate (KMnO₄) in acetone/water at -5°C. This step introduces hydroxyl groups at specific positions, which are later acetylated using acetyl chloride. The final product is isolated via silica gel chromatography.

Example :

Stereoselective Reduction

The reduction of ketone intermediates to achieve the desired (3aR,4R,7S,7aS) configuration is critical. NaBH₄ in ethanol at 298 K selectively reduces the carbonyl groups without epimerization. Acidic workup (HCl) ensures protonation of the imide nitrogen, enhancing solubility for extraction.

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors with in-line monitoring systems are employed to maintain optimal temperatures (298–313 K) and catalyst concentrations. Purification steps, such as crystallization from ethyl acetate/hexane mixtures , ensure ≥98% purity.

Optimization parameters :

-

Residence time : 2–4 hours

-

Catalyst loading : 5–10 mol%

-

Solvent recovery : >90% via distillation

Green Chemistry Approaches

Recent advances explore aqueous-phase reactions to minimize organic solvent use. For instance, replacing DMF with water/acetone mixtures in oxidation steps reduces environmental impact while maintaining yields of 55–65%.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:2 v/v) effectively separates diastereomers. Analytical HPLC with chiral columns confirms enantiomeric excess (>99%).

Crystallization Protocols

Recrystallization from ethyl acetate/hexane yields colorless crystals suitable for X-ray diffraction. Key crystallographic data:

Case Studies and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Activity :

- This compound is known to exhibit activity as a serotonin receptor agonist , particularly targeting the 5-HT1A receptor. This action is crucial in the treatment of anxiety and depression disorders. The structural similarity to other known psychoactive compounds suggests its potential as a therapeutic agent in mood regulation .

- Development of Antidepressants :

- Neuropharmacology :

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation as potential antidepressants. The results indicated that certain modifications to the compound's structure significantly enhanced its affinity for the 5-HT1A receptor while maintaining low toxicity profiles in preclinical models .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers found that this compound exhibited protective effects against oxidative stress in neuronal cell lines. The findings suggest its potential utility in developing therapies for conditions like Alzheimer's disease where oxidative damage plays a critical role .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Activity | Agonist for 5-HT1A receptors | Potential antidepressant properties |

| Antidepressant Development | Derivatives show enhanced efficacy | Improved receptor affinity and reduced side effects |

| Neuropharmacology | Influences cognitive functions | Potential treatments for neurodegenerative diseases |

| Neuroprotective Effects | Protective against oxidative stress | Possible applications in Alzheimer's therapy |

Mechanism of Action

The mechanism of action of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein phosphatases PP1 and PP2A, which play crucial roles in cellular signaling pathways . The inhibition of these enzymes can lead to various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

- (3aS,4R,7S,7aR)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione Key Differences: This stereoisomer shares the same molecular formula (C₉H₁₁NO₂) but differs in the configuration of the methano bridge. The crystal structure reveals distinct bond angles and torsional strain compared to the (3aR,4R,7S,7aS) isomer, impacting its reactivity in cycloaddition reactions . Applications: Used in asymmetric catalysis due to its chiral centers.

Substituted Derivatives

- 2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 16) Structure: Incorporates phenyl groups at positions 2 and 5, increasing steric bulk (C₂₁H₁₇NO₂; MW: 315.37) . Synthesis: Prepared via Pd-catalyzed cross-coupling of iodobenzene with a cycloadduct precursor (87% yield). Properties: Enhanced lipophilicity (logP ≈ 3.2) compared to the parent compound (logP ≈ 0.5), making it suitable for hydrophobic drug delivery systems.

3a-Methyl-2,6-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 19)

Complex Pharmacological Derivatives

- (3aR,4R,7S,7aS)-5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Structure: Bromine atoms at positions 5 and 6 and a trifluoromethylphenyl substituent at position 2 (C₁₆H₁₂Br₂F₃NO₂; MW: 467.08) . Applications: The electron-withdrawing Br and CF₃ groups enhance binding to kinase targets, making it a candidate for anticancer agents.

- (3aR,4S,7R,7aS)-2-[[(1S,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methanoisoindole-1,3(2H)-dione Structure: A benzisothiazole-piperazine hybrid (C₂₈H₃₆N₄O₂S; MW: 492.68) .

Commercial Variants

- Carbic Anhydride ((3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione) Structure: A norbornene-derived anhydride (CAS: 129-64-6; MW: 164.16) . Uses: Industrial applications in epoxy resin curing and as a dienophile in Diels-Alder reactions.

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : The (3aR,4R,7S,7aS) configuration enhances rigidity, favoring enantioselective synthesis, whereas stereoisomers like (3aS,4R,7S,7aR) exhibit altered reactivity in cycloadditions .

- Substituent Effects : Phenyl and trifluoromethyl groups improve bioavailability and target affinity, as seen in derivatives from and .

- Safety Profile : Carbic anhydride () requires stringent handling (lab use only), contrasting with simpler derivatives like the parent compound, which are less hazardous.

Biological Activity

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its CAS number 14805-29-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- LogP : 0.63

- Melting Point : 151.0 - 155.0 °C

- Boiling Point : 519.7 °C at 760 mmHg

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 12 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 20 | Inhibition of angiogenesis |

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and metastasis.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. A study investigated its effects on neuronal cells exposed to oxidative stress. Results indicated that:

- Reduction in Reactive Oxygen Species (ROS) : Treatment with the compound led to a significant decrease in ROS levels.

- Enhanced Cell Viability : Neuronal cell viability was improved by approximately 30% compared to untreated controls.

This suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs), causing cell cycle arrest.

- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant defenses.

Case Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The treatment group exhibited:

- Tumor Volume Reduction : A significant reduction in tumor volume by approximately 50% compared to control.

- Survival Rate Increase : Enhanced survival rates were observed with prolonged treatment duration.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in:

- Improved Cognitive Function : Assessed through maze tests showing enhanced memory retention.

- Decreased Amyloid Plaque Formation : Histological analysis revealed a reduction in amyloid-beta plaques.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?

- Methodological Answer : The compound is synthesized via cycloaddition reactions or functionalization of preformed bicyclic scaffolds. For example, sulfur-containing derivatives are synthesized by N-addition of imides to propargyl sulfonium salts under controlled conditions, followed by purification via column chromatography (PE/EtOAc gradient) to isolate enantiomerically enriched products . Commercial synthesis often involves multi-step protocols with chiral resolution to ensure stereochemical fidelity .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry, as demonstrated in the crystal structure (C9H11NO2, space group P2₁2₁2₁) . Complementary techniques include:

- NMR : Assigning stereochemistry via coupling constants and NOE correlations.

- IR : Identifying carbonyl stretches (~1700–1760 cm⁻¹) for the dione moiety .

- Mass spectrometry : Confirming molecular weight (e.g., exact mass 177.0892 Da for C9H11NO2) .

Q. What physicochemical properties are critical for experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Limited aqueous solubility; typically dissolved in DMSO or THF for biological assays .

- Stability : Sensitive to light and moisture; storage under inert atmosphere (argon) at –20°C is recommended .

- Stereochemical Integrity : Regular chiral HPLC analysis (e.g., Chiralpak® columns) ensures enantiopurity during storage .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereochemical complexity?

- Methodological Answer : Strategies include:

- Chiral Catalysis : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to control stereocenters during cycloaddition .

- Chromatographic Resolution : Preparative chiral HPLC or simulated moving bed (SMB) chromatography for high-throughput separation of diastereomers .

- Crystallization-Induced Asymmetric Transformation : Exploit differences in solubility of enantiomers to enrich desired stereoisomers .

Q. How can discrepancies in reported bioactivity data across studies be addressed?

- Methodological Answer : Contradictions often arise from structural analogs or impurities. Mitigation strategies:

- Structural Validation : Ensure compound identity via 2D-NMR and X-ray diffraction before bioassays .

- Batch Consistency : Use standardized protocols for synthesis (e.g., fixed reaction temperatures, catalyst loading) .

- Control Experiments : Test intermediates and byproducts (e.g., epoxides or sulfoxides) to rule out off-target effects .

Q. What computational approaches guide the design of novel derivatives with tailored reactivity?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity in cycloaddition reactions (e.g., B3LYP/6-31G* level) to model transition states .

- Molecular Docking : Screen derivatives for binding to biological targets (e.g., plant lignification enzymes) using software like AutoDock .

- QSPR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with physicochemical properties to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.